Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl
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Overview
Description
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, also known as cumene hydroperoxide, is an organic peroxide with the molecular formula C10H14O2. It is a colorless to pale yellow liquid that is used as an intermediate in the production of various chemicals. This compound is known for its role in the industrial synthesis of phenol and acetone through the cumene process.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, is typically synthesized through the oxidation of cumene (isopropylbenzene) with oxygen. The reaction is carried out under controlled conditions to ensure the formation of the hydroperoxide without further oxidation to other products. The reaction can be represented as follows:
C6H5CH(CH3)2+O2→C6H5C(CH3)2OOH
Industrial Production Methods
In industrial settings, the production of this compound, involves the use of air or oxygen to oxidize cumene in the presence of a catalyst. The process is typically carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form phenol and acetone.
Reduction: It can be reduced to cumyl alcohol.
Decomposition: It can decompose to form radicals, which can initiate polymerization reactions.
Common Reagents and Conditions
Oxidation: The oxidation of this compound, to phenol and acetone is typically carried out using acid catalysts.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Decomposition: Decomposition can be induced by heat or light, leading to the formation of free radicals.
Major Products
Phenol: A major product formed from the oxidation of this compound.
Acetone: Another major product formed alongside phenol.
Cumyl Alcohol: Formed through the reduction of the hydroperoxide.
Scientific Research Applications
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It is studied for its role in oxidative stress and its effects on biological systems.
Medicine: Research is conducted on its potential use in drug synthesis and its effects on cellular processes.
Industry: It is a key intermediate in the production of phenol and acetone, which are important industrial chemicals.
Mechanism of Action
The mechanism of action of hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, involves the formation of free radicals upon decomposition. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:
Radical Formation: The hydroperoxide decomposes to form cumyl radicals.
Oxidation Pathways: These radicals can oxidize other molecules, leading to the formation of phenol and acetone.
Comparison with Similar Compounds
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, can be compared with other similar compounds such as:
Hydroperoxide, 1-methyl-1-phenylethyl: Similar in structure but lacks the methyl group on the phenyl ring.
Hydroperoxide, 1-methylpentyl: Different in structure but also an organic peroxide.
Hydroperoxide, 1-methyl-1-(3-methylphenyl)ethyl: Similar in structure but with the methyl group in a different position on the phenyl ring.
The uniqueness of this compound, lies in its specific structure, which influences its reactivity and the types of reactions it undergoes.
Properties
CAS No. |
26444-17-7 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(2-hydroperoxypropan-2-yl)-2-methylbenzene |
InChI |
InChI=1S/C10H14O2/c1-8-6-4-5-7-9(8)10(2,3)12-11/h4-7,11H,1-3H3 |
InChI Key |
PMHODFQTVFDQPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C)OO |
Origin of Product |
United States |
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